

[Compound Name] structure and chemical properties

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An In-depth Technical Guide to the Structure and Chemical Properties of Osimertinib

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] Unlike its predecessors, osimertinib shows a significantly lower affinity for wild-type EGFR, which contributes to a more favorable toxicity profile.[4][5] This guide provides a detailed overview of the structure, chemical properties, and mechanism of action of osimertinib, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[2] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[6] The molecule is supplied as a mesylate salt.[6] The presence of a reactive acrylamide group allows for the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[7][8]

Table 1: Physicochemical Properties of Osimertinib



Property	Value	Reference	
Chemical Formula	C28H33N7O2	[9]	
Molecular Weight	499.61 g/mol	[10]	
IUPAC Name	N-(2-{INVALID-LINK amino}-4-methoxy-5-{[4-(1- methyl-1H-indol-3-yl)pyrimidin- 2-yl]amino}phenyl)prop-2- enamide	[6]	
рКа	9.5 (aliphatic amine), 4.4 (aniline)	[11]	
Solubility	Slightly soluble in water (3.1 mg/mL at 37°C)	[11]	
Half-life	Approximately 48 hours	[1]	
Peak Plasma Time	6 hours	[1]	
Protein Binding	95%	[1]	

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of EGFR kinase activity.[7] By covalently binding to the C797 residue within the ATP-binding pocket of mutant EGFR, it prevents ATP from binding and subsequent autophosphorylation of the receptor.[7][8] This action effectively blocks the downstream signaling cascades that are critical for cancer cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][8] A key feature of osimertinib is its high potency and selectivity for mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity is significant, as it has been shown to have a 200-fold higher affinity for EGFR with the L858R/T790M mutation compared to wild-type EGFR in vitro.[1][12]

Table 2: In Vitro Inhibitory Activity of Osimertinib



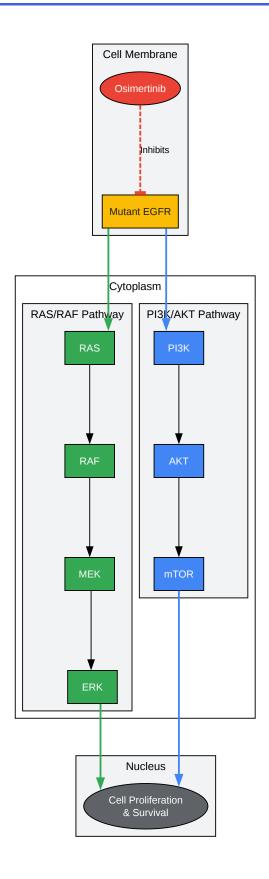
EGFR Form	Cell Line	IC50 (nM)	Reference
Exon 19 deletion	LoVo	12.92	[10]
L858R/T790M	LoVo	11.44	[10]
Wild-Type	LoVo	493.8	[10]

Signaling Pathway

The binding of ligands such as epidermal growth factor (EGF) to the EGFR initiates a signaling cascade that promotes cell growth, proliferation, and survival. In non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to constitutive activation of these pathways.

Osimertinib's targeted inhibition of mutant EGFR effectively shuts down these aberrant signals.





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Caption: Osimertinib's inhibition of mutant EGFR and downstream signaling pathways.



Experimental Protocols Cell Viability Assay (MTT Assay)

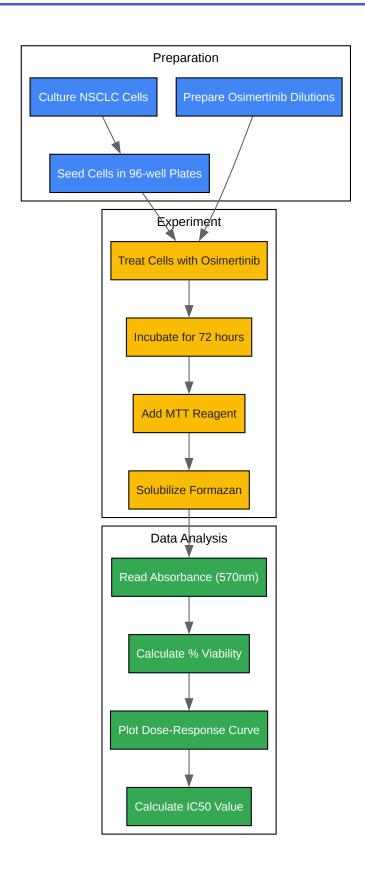
This protocol is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound.

- Cell Seeding: Plate NSCLC cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium.[13] Allow the cells to adhere overnight at 37°C in a CO₂ incubator.[13]
- Treatment: Prepare serial dilutions of osimertinib in the cell culture medium.[13] Replace the existing medium with the medium containing various concentrations of osimertinib. Include a vehicle control (e.g., DMSO).[13]
- Incubation: Incubate the plates for a specified period, typically 72 hours, to allow the drug to take effect.[14]
- MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[13]
- Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

Experimental Workflow: Determining IC₅₀

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound like osimertinib.





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Caption: A typical experimental workflow for determining the IC50 of Osimertinib.



Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its unique chemical structure enables it to irreversibly and selectively inhibit the mutant forms of EGFR, including the T790M resistance mutation, leading to potent antitumor activity. The detailed understanding of its chemical properties, mechanism of action, and the signaling pathways it modulates is crucial for the ongoing development of novel therapeutic strategies and for optimizing its clinical use.

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